molecular formula C17H12N6O2S B3019019 6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-30-3

6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3019019
CAS RN: 868970-30-3
M. Wt: 364.38
InChI Key: RGJNPBJBHKGASS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,2-a]pyridazine derivatives involves the methylation of [1,2,4]triazolo[1,2-a]pyridazine-1-thiones under mild conditions . This process is guided by computational studies aimed at optimizing the molecular structure for inhibiting the inducible nitric oxide synthase (iNOS). Although the specific synthesis route for "6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine" is not detailed, the methodologies applied to similar compounds suggest a multi-step synthetic approach that may include sulfanyl group introduction and nitration reactions.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a rigid scaffold that replaces the easily isomerized (Z,E)-butadiene linker found in vinylogous CA-4 analogues . This rigidity is crucial for the biological activity of these compounds as it affects their interaction with biological targets such as tubulin. The presence of substituents like the 3-nitrophenylmethylsulfanyl group in the compound of interest would likely influence its binding affinity and specificity.

Chemical Reactions Analysis

The chemical behavior of related compounds includes an unexpected formation of side-products via oxidation . This indicates that the compound "this compound" may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity. The nitro group in particular may be involved in redox reactions or serve as a handle for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, the properties of related compounds can offer some insights. These compounds generally exhibit moderate to potent antiproliferative activity , and their physical properties such as solubility and crystallinity would be influenced by the nature of their substituents. The presence of a nitro group and a sulfanyl group in the compound of interest suggests it may have distinct solubility and reactivity profiles compared to its analogues.

properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-2-12(10-14)11-26-16-5-4-15-19-20-17(22(15)21-16)13-6-8-18-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNPBJBHKGASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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